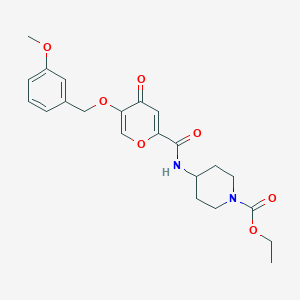
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the empirical formula C7H8N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(NC)C(C=C1)=CNC1=O . The InChI key for this compound is NBUNJDAKVMXXEF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 152.15 .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves the condensation of 3-acetyl-4-methylpyridine with dimethylformamide dimethyl acetal followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "3-acetyl-4-methylpyridine", "dimethylformamide dimethyl acetal", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 3-acetyl-4-methylpyridine with dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to yield N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide." ] } | |
CAS RN |
412032-33-8 |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-7(11)9-5-6/h3-5H,1-2H3,(H,9,11) |
InChI Key |
OWMPZDOGVWJQLN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CNC(=O)C=C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B2901385.png)
![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901390.png)
![(E)-3-[4-[[4-(carboxymethylcarbamoyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2901391.png)

![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![1-(4-Bromophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2901398.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid](/img/structure/B2901399.png)

![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)


